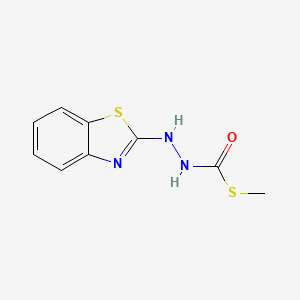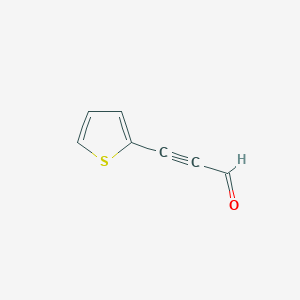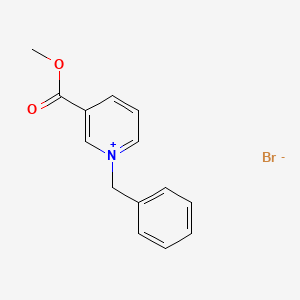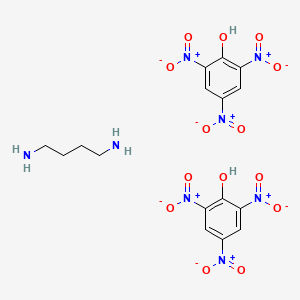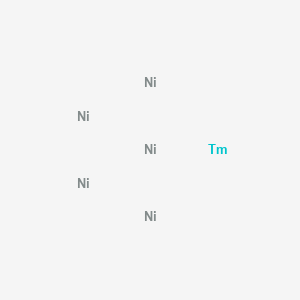
Nickel;thulium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-thulium compounds are intermetallic compounds formed between nickel and thulium, a rare earth element. These compounds exhibit unique physical and chemical properties due to the combination of nickel’s metallic characteristics and thulium’s rare earth properties. They are of significant interest in various fields, including materials science, chemistry, and industry, due to their magnetic, catalytic, and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel-thulium compounds can be synthesized through various methods, including solid-state reactions, sol-gel methods, and co-precipitation techniques. One common method involves the reaction of nickel (II) nitrate, iron (III) nitrate, and thulium (III) nitrate in the presence of glucose, which acts as a capping agent, reductant, and natural template . The reaction is typically carried out at elevated temperatures to ensure complete formation of the desired compound.
Industrial Production Methods: Industrial production of nickel-thulium compounds often involves high-temperature solid-state reactions. The starting materials, typically high-purity nickel and thulium metals or their oxides, are mixed in stoichiometric ratios and heated in a controlled atmosphere to prevent oxidation. The resulting intermetallic compounds are then cooled and processed to achieve the desired physical and chemical properties .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel-thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of nickel and thulium, as well as the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of nickel-thulium compounds include oxygen, hydrogen, and various acids and bases. For example, nickel-thulium compounds can be oxidized in the presence of oxygen to form oxides, or reduced using hydrogen gas to form metallic nickel and thulium .
Major Products Formed: The major products formed from the reactions of nickel-thulium compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield nickel and thulium oxides, while reduction reactions produce the metallic forms of nickel and thulium .
Wissenschaftliche Forschungsanwendungen
Nickel-thulium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, nickel-thulium compounds are explored for their potential use in imaging and therapeutic applications . Additionally, these compounds are used in industry for their catalytic and structural properties .
Wirkmechanismus
The mechanism of action of nickel-thulium compounds is primarily based on their ability to interact with other molecules and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalytic applications, nickel-thulium compounds facilitate the breaking and forming of chemical bonds, thereby accelerating the reaction rate . In magnetic applications, the compounds’ unique electronic structure and magnetic properties enable them to store and manipulate magnetic information .
Vergleich Mit ähnlichen Verbindungen
Nickel-thulium compounds can be compared with other intermetallic compounds involving nickel and other rare earth elements, such as nickel-yttrium and nickel-erbium compounds. While all these compounds exhibit unique magnetic and catalytic properties, nickel-thulium compounds are particularly notable for their high magnetic anisotropy and stability . This makes them suitable for applications requiring robust magnetic properties and resistance to environmental degradation.
List of Similar Compounds:- Nickel-yttrium compounds
- Nickel-erbium compounds
- Nickel-dysprosium compounds
- Nickel-holmium compounds
Eigenschaften
CAS-Nummer |
12059-28-8 |
|---|---|
Molekularformel |
Ni5Tm |
Molekulargewicht |
462.40 g/mol |
IUPAC-Name |
nickel;thulium |
InChI |
InChI=1S/5Ni.Tm |
InChI-Schlüssel |
PWIABKZXHWTPHE-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

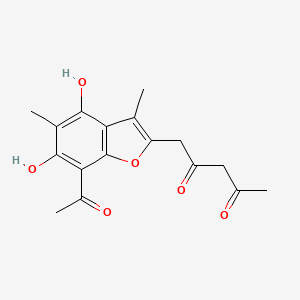
![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

